molecular formula C10H9FN2O3 B8568976 1-(4-Fluoro-5-nitro-indolin-1-yl)ethanone CAS No. 1003858-67-0

1-(4-Fluoro-5-nitro-indolin-1-yl)ethanone

Cat. No. B8568976
CAS RN: 1003858-67-0
M. Wt: 224.19 g/mol
InChI Key: ZGABOYWWJJZKFR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-5-nitro-indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C10H9FN2O3 and its molecular weight is 224.19 g/mol. The purity is usually 95%.
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properties

CAS RN

1003858-67-0

Molecular Formula

C10H9FN2O3

Molecular Weight

224.19 g/mol

IUPAC Name

1-(4-fluoro-5-nitro-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H9FN2O3/c1-6(14)12-5-4-7-8(12)2-3-9(10(7)11)13(15)16/h2-3H,4-5H2,1H3

InChI Key

ZGABOYWWJJZKFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treatment of 1-(4-fluoro-2,3-dihydro-indol-1-yl)-ethanone, prepared from 4-fluoroindole (See e.g., EP 0645385A1), with concentrated H2SO4 and fuming HNO3 in glacial acetic acid gave 1-(4-fluoro-5-nitro-2,3-dihydro-indol-1-yl)-ethanone. Deprotection of the acetyl group with Na2S in aqueous ethanol provided 4-fluoro-5-nitro-2,3-dihydro-1H-indole, which was treated with 2,3-dicyano-5,6-dichloro-parabenzoquinone (DDQ) to provide 4-fluoro-5-nitroindole. A subsequent hydrogenation over Pd/C gave 5-amino-4-fluoroindole.
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Synthesis routes and methods II

Procedure details

Fuming nitric acid (0.22 mL) was added dropwise to a solution of 1-(4-fluoro-indolin-1-yl)ethanone (1 g, 5.58 mmol) in concentrated sulfuric acid (10 mL) at −15° C. to 0° C. The reaction mixture was stirred at 0° C. for 2 h and then the resulting mixture was basified with sodium bicarbonate solution (100 mL). The reaction mixture was partitioned between chloroform (100 mL) and water (100 mL). The organic layer was separated and the aqueous layer was extracted with chloroform (5×30 mL). The combined organic layers were washed with water (3×20 mL), brine (3×20 mL), dried over anhydrous sodium sulphate and concentrated in vacuo to give the crude product. Purification by column chromatography over neutral alumina using 10-12% ethyl acetate in hexane as eluent afforded 1-(4-fluoro-5-nitro-indolin-1-yl)ethanone (0.56 g, 45%) as a yellow solid.
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